FINO2

Descripción general

Descripción

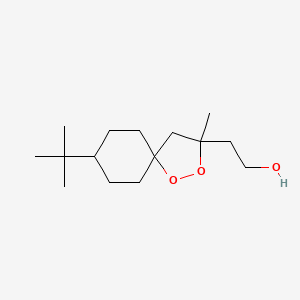

FINO2, también conocido como (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol, es un potente compuesto inductor de ferroptosis. Actúa como un oxidante estable, oxidando eficazmente el hierro ferroso y demostrando estabilidad en diferentes niveles de pH . This compound es conocido por su capacidad para inhibir la actividad de la glutatión peroxidasa 4 (GPX4), lo que lleva a una amplia peroxidación lipídica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FINO2 implica la formación de un anillo de 1,2-dioxolano, que es crucial para su actividad. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de 1,2-dioxolano: Esto implica la reacción de un precursor adecuado con un peróxido para formar el anillo de dioxolano.

Introducción del grupo terc-butilo: Este paso implica la adición de un grupo terc-butilo al anillo de dioxolano.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso involucra:

Síntesis a gran escala del precursor: Esto involucra la producción del precursor en grandes cantidades.

Formación del anillo de 1,2-dioxolano: Este paso se lleva a cabo bajo condiciones controladas para garantizar la formación del anillo de dioxolano.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para garantizar una alta pureza

Análisis De Reacciones Químicas

Structural Requirements for Reactivity

FINO₂’s activity depends on two critical structural features:

- Endoperoxide moiety : The 1,2-dioxolane ring containing the peroxide bond (-O-O-) is essential for oxidizing iron and initiating lipid peroxidation .

- Hydroxyethyl group : A hydroxyl group (-OH) adjacent to the peroxide enables substrate specificity and spatial coordination with labile iron .

Modifications altering these groups abolish activity :

- Non-peroxide analogs (e.g., spirocyclic oxetanes) show no ferroptosis-inducing capacity .

- Increasing the distance between the peroxide and hydroxyl group reduces potency (e.g., compound 41 vs. FINO₂) .

Iron Oxidation by FINO₂

FINO₂ directly oxidizes Fe²⁺ to Fe³⁺, generating lipid peroxides through Fenton-like reactions. Key findings include:

Stability and Substrate Interactions

FINO₂ exhibits exceptional stability under physiological conditions, enabling selective reactivity:

Thermal and Chemical Stability

Reactivity with GPX4

FINO₂ indirectly inactivates GPX4 without binding or depleting the enzyme:

- GPX4 activity loss : Observed via NADPH-coupled assay (↓ enzymatic activity by 80% at 10 µM FINO₂) .

- No direct targeting : Unlike RSL3, FINO₂ does not covalently bind GPX4 .

Lipid Peroxidation Mechanism

FINO₂ initiates ferroptosis by promoting PUFA peroxidation in cellular membranes:

| Lipid Class | Peroxidation Level (vs. Control) | Source |

|---|---|---|

| Phosphatidylethanolamines | 3.5× increase | |

| Cardiolipins | 2.8× increase |

- Mitochondrial targeting : FINO₂ accumulates in mitochondria, enhancing lipid peroxide generation .

- Lipophilicity : High sLogP (3.54) promotes membrane localization, unlike less lipophilic peroxides (e.g., artemisinin, sLogP = 2.39) .

Comparative Reactivity of FINO₂ Analogs

Structure-activity relationship (SAR) studies highlight the necessity of the peroxide-hydroxyl motif:

Aplicaciones Científicas De Investigación

FINO2 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza para estudiar la ferroptosis en las células cancerosas. .

Enfermedades neurodegenerativas: This compound se utiliza para estudiar el papel de la ferroptosis en enfermedades neurodegenerativas como la enfermedad de Alzheimer y Parkinson

Desarrollo de fármacos: This compound se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías de ferroptosis

Mecanismo De Acción

FINO2 ejerce sus efectos a través de los siguientes mecanismos:

Inhibición de GPX4: This compound inhibe la actividad de la glutatión peroxidasa 4 (GPX4), lo que lleva a la acumulación de peróxidos lipídicos

Oxidación del hierro: This compound oxida el hierro ferroso a hierro férrico, lo que lleva a la generación de especies reactivas de oxígeno (ROS) y peroxidación lipídica

Inducción de ferroptosis: Los efectos combinados de la inhibición de GPX4 y la oxidación del hierro conducen a la ferroptosis, una forma de muerte celular regulada

Comparación Con Compuestos Similares

FINO2 es único en comparación con otros compuestos inductores de ferroptosis debido a su doble mecanismo de acción. Los compuestos similares incluyen:

Erastin: Inhibe el sistema Xc- e induce la ferroptosis al agotar el glutatión intracelular.

RSL3: Inhibe directamente GPX4, lo que lleva a la ferroptosis.

ML162: Otro inhibidor de GPX4 con una estructura química diferente.

DPI10: Induce la ferroptosis a través de un mecanismo similar a this compound.

This compound destaca por su capacidad para inhibir GPX4 y oxidar el hierro, lo que lo convierte en una herramienta valiosa para estudiar la ferroptosis .

Actividad Biológica

FINO2 (1,2-dioxolane) is a compound recognized for its role as a ferroptosis inducer, a form of regulated cell death characterized by the accumulation of lipid peroxides. This biological activity positions this compound as a potential therapeutic agent in oncology, particularly for targeting cancer cells that evade traditional apoptotic pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Ferroptosis Induction

Ferroptosis is distinct from apoptosis and necrosis. It involves the oxidative degradation of lipids and is regulated by glutathione (GSH) levels and the enzyme GPX4 (glutathione peroxidase 4). This compound induces ferroptosis through several mechanisms:

- Iron Oxidation : this compound promotes iron oxidation, which is critical in the ferroptotic process. This mechanism operates independently of GSH depletion, differentiating it from other known ferroptosis inducers like erastin .

- GPX4 Inhibition : this compound indirectly inhibits GPX4 activity, which is essential for reducing lipid hydroperoxides. This inhibition leads to an accumulation of lipid peroxides, further driving the ferroptotic cell death pathway .

Structure-Activity Relationship

Research has identified specific structural features necessary for the biological activity of this compound:

- Endoperoxide Moiety : The presence of an endoperoxide group is crucial for its ability to induce oxidative stress and ferroptosis.

- Hydroxyethyl Group : This group enhances the compound's reactivity and efficacy in promoting lipid peroxidation .

The efficacy of this compound has been demonstrated in various cancer cell lines, including BJ-eLR (tumorigenic) and BJ-hTERT (non-tumorigenic), where it selectively induces cell death in tumor cells while sparing normal cells .

Cell Line Studies

A series of experiments conducted on different cell lines have elucidated the potency and selectivity of this compound:

| Cell Line | Type | Response to this compound | Mechanism |

|---|---|---|---|

| BJ-eLR | Tumorigenic | High sensitivity | Induces ferroptosis via GPX4 inhibition |

| BJ-hTERT | Non-tumorigenic | Low sensitivity | Resistant to ferroptosis |

| CAKI-1 | Renal cancer | High sensitivity | Induces ferroptosis via iron oxidation |

These findings indicate that this compound's ability to induce ferroptosis is significantly influenced by the cellular context, making it a promising candidate for targeted cancer therapies .

Case Studies

Recent studies have highlighted the implications of this compound in clinical settings:

- Liver Disease : Targeting ferroptosis with compounds like this compound has shown potential in alleviating liver disease symptoms by modulating key regulators involved in oxidative stress pathways .

- Cancer Treatment : In preclinical models, this compound has been effective against various cancer types by selectively inducing cell death in malignant cells while preserving healthy tissue .

- COVID-19 Research : A notable case report linked ferroptosis signatures to myocardial tissue damage in COVID-19 patients, suggesting that understanding ferroptotic mechanisms could inform treatment strategies for viral infections .

Propiedades

IUPAC Name |

2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJLCLCUNHUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.